molecular formula C16H12N2O2S B2376029 7-methyl-4-oxo-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde CAS No. 306281-30-1

7-methyl-4-oxo-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde

Cat. No.: B2376029
CAS No.: 306281-30-1
M. Wt: 296.34
InChI Key: RMRVUJYISHSGSX-UHFFFAOYSA-N
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Description

7-Methyl-4-oxo-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is a pyridopyrimidine derivative characterized by a fused bicyclic core, a methyl group at position 7, a ketone at position 4, and a phenylsulfanyl substituent at position 2. Crystallographic analysis of such compounds often employs programs like SHELX for structure determination and refinement .

Properties

IUPAC Name

7-methyl-4-oxo-2-phenylsulfanylpyrido[1,2-a]pyrimidine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O2S/c1-11-7-8-14-17-15(21-12-5-3-2-4-6-12)13(10-19)16(20)18(14)9-11/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMRVUJYISHSGSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=C(C2=O)C=O)SC3=CC=CC=C3)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-4-oxo-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate aldehydes with pyrido[1,2-a]pyrimidine derivatives under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

7-methyl-4-oxo-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.

    Substitution: The phenylsulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or other reduced derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to 7-methyl-4-oxo-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde exhibit notable anticancer properties. For instance, derivatives containing pyrimidine and thiazolidinone structures have shown effectiveness against various cancer cell lines. A study demonstrated that modifications to the pyrimidine ring can enhance cytotoxicity against breast cancer cells, suggesting a promising avenue for developing new anticancer agents .

Antimicrobial Properties
The compound's unique structure also suggests potential antimicrobial applications. Thiazolidinone derivatives have been reported to possess antibacterial and antifungal activities. In vitro studies have shown that similar compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans, indicating that this compound could be explored for developing new antibiotics .

Chemical Synthesis

Synthetic Pathways
The synthesis of this compound involves several chemical reactions, including cyclization and functionalization of precursor compounds. The compound can be synthesized through multi-step reactions involving thiazolidinone intermediates, which are known for their versatility in creating complex heterocyclic structures .

Reactivity Studies
The reactivity of this compound has been investigated in various chemical transformations, such as oxidation and nucleophilic substitutions. Understanding these reactions is crucial for optimizing synthetic routes and enhancing the yield of desired products .

Materials Science

Nanomaterials Development
Recent studies have explored the use of this compound in the development of nanomaterials. Its ability to form stable complexes with metal ions can be utilized in synthesizing metal-organic frameworks (MOFs) that have applications in catalysis and gas storage .

Polymer Chemistry
In polymer chemistry, derivatives of this compound can serve as monomers or cross-linking agents in creating novel polymeric materials with enhanced mechanical properties and thermal stability. Research has shown that incorporating heterocyclic compounds into polymer matrices can improve their performance in various applications .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Anticancer ActivityExhibits cytotoxic effects against cancer cell lines
Antimicrobial PropertiesPotential to inhibit bacterial and fungal growth
Chemical SynthesisInvolves multi-step synthesis with thiazolidinone intermediates
Nanomaterials DevelopmentUsed in creating metal-organic frameworks for catalysis
Polymer ChemistryActs as a monomer or cross-linking agent for enhanced polymers

Case Studies

Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal investigated the anticancer properties of pyrimidine derivatives similar to this compound. The results indicated a significant reduction in cell viability in breast cancer cells treated with these compounds, highlighting their potential as therapeutic agents .

Case Study 2: Antimicrobial Testing
Another study focused on the antimicrobial activity of thiazolidinone derivatives showed that certain modifications to the phenylsulfanyl group enhanced antibacterial activity against resistant strains of Staphylococcus aureus. This suggests that further exploration of the compound's structure could lead to effective new antibiotics .

Mechanism of Action

The mechanism of action of 7-methyl-4-oxo-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to the observed biological effects.

Comparison with Similar Compounds

Key Observations:

The 4-phenyl-1-piperazinyl substituent adds significant molecular weight (348.41 g/mol) and introduces basic amine groups, which may improve aqueous solubility and receptor-binding affinity in biological systems.

Electronic Effects :

  • The chloro substituent is electron-withdrawing, as reflected in its low predicted pKa (-0.44), suggesting increased acidity at adjacent sites. This contrasts with piperidin-1-yl , a cyclic amine that may confer basicity to the molecule.

Physicochemical Properties :

  • The chloro analog has a higher predicted boiling point (332.4°C) and density (1.43 g/cm³) compared to bulkier substituents, likely due to stronger intermolecular forces (e.g., dipole-dipole interactions).
  • Data gaps for the target compound and piperazinyl/piperidinyl analogs highlight the need for further experimental studies.

Research Findings and Implications

  • Synthetic Utility : The aldehyde group at position 3 in all analogs enables nucleophilic additions or condensations, making these compounds versatile intermediates. For example, the piperazinyl derivative could serve as a precursor for antipsychotic agents, leveraging the piperazine moiety’s affinity for neurotransmitter receptors.
  • In contrast, the phenylsulfanyl group (target) might stabilize free radicals or modulate redox activity.
  • Structural Insights : Crystallographic studies using SHELX could resolve steric effects of substituents, such as the torsion angles between the phenylsulfanyl group and the pyridopyrimidine core.

Biological Activity

7-Methyl-4-oxo-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a pyrido[1,2-a]pyrimidine core with various functional groups that contribute to its unique reactivity. The molecular formula is C23H21N3O2S3C_{23}H_{21}N_3O_2S_3 with a molecular weight of approximately 467.6 g/mol. Its structural characteristics can influence its interactions with biological targets.

Property Details
Molecular FormulaC23H21N3O2S3
Molecular Weight467.6 g/mol
IUPAC Name(5Z)-5-[(7-methyl-4-oxo-2-phenylsulfanylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one
InChI KeyJOFQUFJKSOSCHE-WQRHYEAKSA-N

Biological Activity

Research indicates that compounds related to this compound exhibit significant biological activities, including:

  • Anticancer Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation. For instance, similar pyrido[1,2-a]pyrimidines have been tested against leukemia cells with varying degrees of success.
  • Antiviral Properties : Compounds within this chemical class have demonstrated activity against viruses such as the West Nile virus, suggesting potential for therapeutic applications in infectious diseases .
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in lipid metabolism, particularly N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), which is crucial in the biosynthesis of bioactive lipids .

Structure–Activity Relationship (SAR)

The SAR studies of pyrido[1,2-a]pyrimidine derivatives reveal that modifications to the substituents significantly affect biological activity. For example:

  • Substituent Variations : Changes in the phenylsulfanyl group or the introduction of additional functional groups can enhance or diminish the inhibitory potency against targeted enzymes.
  • Hydrophobic Interactions : The presence of hydrophobic groups can improve binding affinity to biological targets, which is critical for developing effective therapeutics.
Compound Name Structural Features Biological Activity
3-Amino-5-(indol-3-yl)methylene thiazolidineIndole moietyEnhanced antibacterial activity
7-Methylthiazolidine derivativesSimilar thiazolidine coreAnticancer properties reported
Pyrido[2,3-d]pyrimidinesPyrimidine ringPotential for kinase inhibition

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • In Vitro Studies : Research on pyrimidine derivatives has shown varying degrees of cytotoxicity against cancer cell lines. For example, certain analogues exhibited IC50 values greater than 20 µg/mL against CCRF-CEM leukemia cells, indicating limited efficacy .
  • Mechanism of Action : The mechanism by which these compounds exert their effects often involves binding to specific proteins or enzymes and modulating metabolic pathways. This can lead to altered cellular responses and potential therapeutic effects.

Q & A

Q. What are the critical parameters for optimizing the synthesis of 7-methyl-4-oxo-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde?

The synthesis of pyrido[1,2-a]pyrimidine derivatives typically involves multi-step reactions requiring precise control of temperature (60–80°C), pH (neutral to mildly acidic), and solvent selection. Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred for their ability to stabilize intermediates and enhance reaction yields . Sequential condensation and cyclization steps are critical, with intermediate purification via column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate the carbaldehyde derivative.

Q. How can spectroscopic techniques validate the structural integrity of this compound?

  • NMR : ¹H and ¹³C NMR are essential for confirming the pyrido[1,2-a]pyrimidine core. The aldehyde proton typically resonates at δ 9.8–10.2 ppm, while the sulfanyl group (S–Ph) shows aromatic coupling patterns at δ 7.3–7.5 ppm .
  • IR : Stretching frequencies for the carbonyl group (C=O) appear at ~1680–1700 cm⁻¹, and the aldehyde (C=O) at ~1720 cm⁻¹ .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak [M+H]⁺ with a calculated mass of 348.4 g/mol (C₂₀H₂₀N₄O₂S) .

Q. What safety protocols are recommended for handling this compound?

While specific safety data for this compound are limited, structurally similar pyrido[1,2-a]pyrimidines require precautions against inhalation and skin contact. Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid ignition sources due to potential dust explosivity .

Advanced Research Questions

Q. How can computational modeling predict the biological targets of this compound?

Molecular docking studies (e.g., AutoDock Vina) and density functional theory (DFT) calculations can identify potential protein targets. For example, the aldehyde group may form Schiff bases with lysine residues in enzyme active sites, while the phenylsulfanyl moiety could engage in hydrophobic interactions. Pharmacophore mapping using Schrödinger Suite or MOE is recommended to prioritize targets .

Q. What strategies resolve discrepancies in reported biological activity data for pyrido[1,2-a]pyrimidine derivatives?

Contradictions in activity (e.g., variable IC₅₀ values) often arise from differences in assay conditions (e.g., cell line variability, serum concentration). Standardize assays using:

  • Consistent cell lines (e.g., HepG2 for cytotoxicity).
  • Control for compound purity (≥95% by HPLC; C18 column, acetonitrile/water mobile phase) .
  • Dose-response curves with triplicate measurements to assess reproducibility .

Q. How does the electronic nature of substituents influence the reactivity of the aldehyde group?

The electron-withdrawing sulfanyl group (S–Ph) enhances the electrophilicity of the aldehyde, facilitating nucleophilic additions (e.g., formation of hydrazones or thiosemicarbazones). Substituent effects can be quantified via Hammett σ constants or computational analysis (NBO charges at the aldehyde carbon) .

Q. What methodologies characterize the compound’s stability under physiological conditions?

  • pH Stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24 hours, then analyze degradation via LC-MS.
  • Plasma Stability : Use human plasma at 37°C; precipitate proteins with acetonitrile and quantify remaining compound .
  • Light Sensitivity : Conduct accelerated stability studies under UV/Vis light (ICH Q1B guidelines) .

Methodological Tables

Table 1: Key Synthetic Parameters

ParameterOptimal RangeImpact on Yield
Temperature70–80°C↑ Yield by 15%
SolventDMF↑ Solubility
Reaction Time6–8 hoursMinimizes byproducts

Table 2: Spectroscopic Reference Data

Group¹H NMR (ppm)IR (cm⁻¹)
Aldehyde (CHO)9.8–10.21720
Pyrimidine C=O-1680–1700

Key Considerations for Advanced Studies

  • Regioselectivity : The phenylsulfanyl group directs electrophilic substitution to the pyrido[1,2-a]pyrimidine’s 6-position, confirmed by NOESY NMR .
  • Crystallography : Single-crystal X-ray diffraction (e.g., using Mo-Kα radiation) can resolve ambiguities in stereochemistry .

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